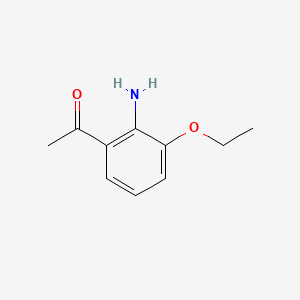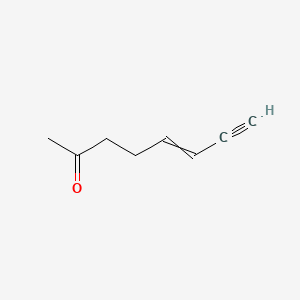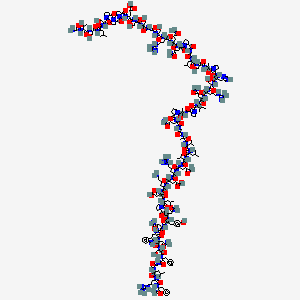
Metastin (人)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Metastin 具有广泛的科学研究应用:
作用机制
Metastin 通过与 G 蛋白偶联受体 GPR54 结合发挥其作用。这种结合激活细胞内信号通路,导致下丘脑释放促性腺激素释放激素。 然后,这种激素作用于垂体前叶,触发黄体生成素和卵泡刺激素的释放,这些激素对性成熟和生殖功能至关重要 . 此外,Metastin 抑制癌症转移的能力涉及通过各种信号通路抑制细胞迁移和侵袭 .
类似化合物:
Kisspeptin-10: 来自同一 KISS1 基因的较短肽,具有相似的生物活性,但效力和稳定性不同.
Kisspeptin-13 和 Kisspeptin-14: 其他具有不同长度和活性的较短肽,用于研究 kisspeptin 的结构-活性关系.
Metastin 的独特性: Metastin 的独特性在于它作为生殖功能调节剂和转移抑制剂的双重作用。 它抑制癌细胞扩散的能力,同时在青春期和生殖健康中发挥至关重要的作用,使其成为肿瘤学和内分泌学领域备受关注的化合物 .
生化分析
Biochemical Properties
Metastin is an endogenous ligand for the kisspeptin receptor (KISS1, GPR54) . It binds to rat and human GPR54 receptors with Ki values of 1.81 nM and 1.45 nM, respectively . This interaction plays a crucial role in biochemical reactions, particularly in the regulation of cell population proliferation and synaptic transmission .
Cellular Effects
Metastin influences various types of cells and cellular processes. It has been shown to hinder tumor metastasis and stimulate gonadotropin secretion . In the context of cellular metabolism, Metastin plays a role in the positive regulation of the MAPK cascade and cytosolic calcium ion concentration .
Molecular Mechanism
At the molecular level, Metastin exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to the G-protein coupled receptor, GPR54 , leading to the initiation of the secretion of gonadotropin-releasing hormone (GnRH) at puberty .
Metabolic Pathways
Metastin is involved in several metabolic pathways, including the G protein-coupled receptor signaling pathway . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels.
Subcellular Localization
Metastin is found in multiple subcellular locations. It is predominantly localized to the nucleus, but it is also found in the cytoplasm and the nuclear envelope . The subcellular localization of Metastin is closely linked to its function, and any changes in its localization could potentially affect its activity or function.
准备方法
合成路线和反应条件: Metastin 可以使用固相肽合成 (SPPS) 合成,这是一种常用于生产肽的方法。该过程涉及将氨基酸依次添加到锚定在固体树脂上的生长肽链上。 反应条件通常包括使用保护基团来防止不需要的副反应,以及使用偶联试剂来促进肽键的形成 .
工业生产方法: Metastin 的工业生产涉及大规模 SPPS,然后使用高效液相色谱 (HPLC) 纯化。然后将纯化的肽冻干以获得最终产品。 这种方法确保了高纯度和产量,使其适用于研究和治疗应用 .
化学反应分析
反应类型: Metastin 会发生各种化学反应,包括:
氧化: Metastin 可以被氧化形成二硫键,这对其生物活性至关重要。
还原: 还原反应可以断开二硫键,导致生物活性丧失。
常用试剂和条件:
氧化: 过氧化氢或碘在温和条件下。
还原: 二硫苏糖醇 (DTT) 或 β-巯基乙醇。
取代: 氨基酸衍生物和偶联试剂,如 SPPS 中的 HBTU (O-苯并三唑-N,N,N',N'-四甲基-脲-六氟-磷酸酯).
主要产物: 由这些反应形成的主要产物包括具有改变的生物活性的各种 Metastin 类似物,这些类似物用于研究肽的功能和潜在的治疗应用 .
相似化合物的比较
Kisspeptin-10: A shorter peptide derived from the same KISS1 gene, with similar biological activities but different potency and stability.
Kisspeptin-13 and Kisspeptin-14: Other shorter peptides with varying lengths and activities, used to study the structure-activity relationship of kisspeptins.
Uniqueness of Metastin: Metastin’s uniqueness lies in its dual role as a regulator of reproductive functions and a metastasis suppressor. Its ability to inhibit cancer cell spread while also playing a crucial role in puberty and reproductive health makes it a compound of significant interest in both oncology and endocrinology .
属性
IUPAC Name |
4-[[1-[1-[1-[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-[[1-[[1-[[2-[[1-[[1-[[5-amino-1-[[5-amino-1-[2-[[2-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[5-amino-1-[[1-[2-[[1-[2-[[5-amino-1-[[2-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[6-amino-1-[[1-[[1-[2-[[4-amino-1-[[1-[[4-amino-1-[[1-[[4-amino-1-[[1-[[1-[[2-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C258H401N79O78/c1-21-131(16)204(329-220(381)152(70-77-189(264)351)301-213(374)147(53-34-84-281-257(274)275)299-234(395)173(118-341)322-226(387)164(103-140-110-278-123-288-140)315-242(403)181-58-38-87-331(181)247(408)133(18)290-232(393)172(117-340)321-222(383)158(95-125(4)5)293-197(359)114-287-238(399)178-55-36-88-332(178)249(410)155(71-78-190(265)352)306-218(379)150(68-75-187(262)349)300-212(373)146(52-33-83-280-256(272)273)298-233(394)171(116-339)294-198(360)113-286-210(371)170(115-338)319-237(398)175(120-343)320-219(380)154(73-80-200(363)364)304-241(402)183-60-40-90-334(183)252(413)185-62-43-93-337(185)253(414)184-61-42-92-336(184)251(412)177(122-345)325-223(384)159(96-126(6)7)308-236(397)176(121-344)324-246(407)205(135(20)346)326-194(356)108-260)254(415)335-91-41-56-179(335)239(400)291-134(19)248(409)330-86-37-57-180(330)240(401)303-149(67-74-186(261)348)208(369)284-111-195(357)289-132(17)207(368)327-202(129(12)13)245(406)317-160(97-127(8)9)231(392)328-203(130(14)15)244(405)305-151(69-76-188(263)350)216(377)296-145(51-32-82-279-255(270)271)211(372)302-153(72-79-199(361)362)217(378)295-144(50-30-31-81-259)215(376)314-168(107-201(365)366)230(391)318-169(98-128(10)11)250(411)333-89-39-59-182(333)243(404)316-167(106-193(268)355)228(389)310-162(101-138-63-65-141(347)66-64-138)224(385)312-165(104-191(266)353)227(388)311-163(102-139-109-283-143-49-29-28-48-142(139)143)225(386)313-166(105-192(267)354)229(390)323-174(119-342)235(396)309-161(100-137-46-26-23-27-47-137)209(370)285-112-196(358)292-157(94-124(2)3)221(382)297-148(54-35-85-282-258(276)277)214(375)307-156(206(269)367)99-136-44-24-22-25-45-136/h22-29,44-49,63-66,109-110,123-135,144-185,202-205,283,338-347H,21,30-43,50-62,67-108,111-122,259-260H2,1-20H3,(H2,261,348)(H2,262,349)(H2,263,350)(H2,264,351)(H2,265,352)(H2,266,353)(H2,267,354)(H2,268,355)(H2,269,367)(H,278,288)(H,284,369)(H,285,370)(H,286,371)(H,287,399)(H,289,357)(H,290,393)(H,291,400)(H,292,358)(H,293,359)(H,294,360)(H,295,378)(H,296,377)(H,297,382)(H,298,394)(H,299,395)(H,300,373)(H,301,374)(H,302,372)(H,303,401)(H,304,402)(H,305,405)(H,306,379)(H,307,375)(H,308,397)(H,309,396)(H,310,389)(H,311,388)(H,312,385)(H,313,386)(H,314,376)(H,315,403)(H,316,404)(H,317,406)(H,318,391)(H,319,398)(H,320,380)(H,321,383)(H,322,387)(H,323,390)(H,324,407)(H,325,384)(H,326,356)(H,327,368)(H,328,392)(H,329,381)(H,361,362)(H,363,364)(H,365,366)(H4,270,271,279)(H4,272,273,280)(H4,274,275,281)(H4,276,277,282) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHDONZOCXSKII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC7=CC=CC=C7)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC8=CC=CC=C8)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC9=CNC=N9)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C258H401N79O78 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
5857 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
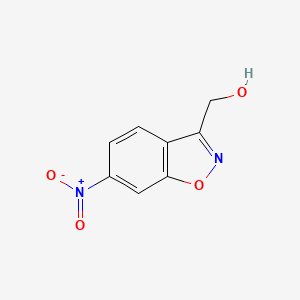
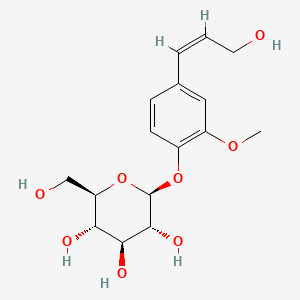

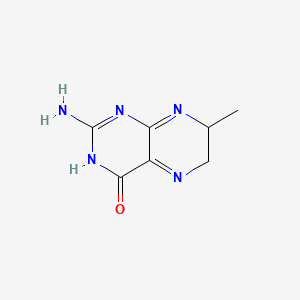
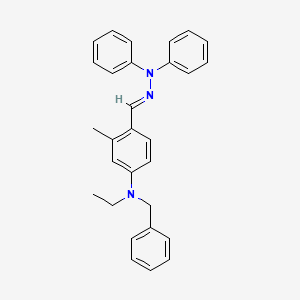

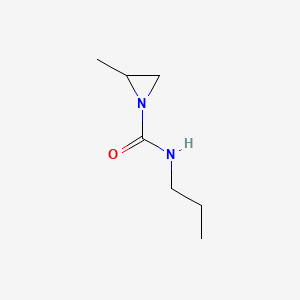

![5-Amino-N-methyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B561484.png)
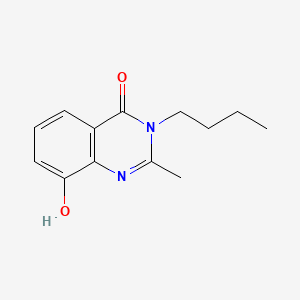
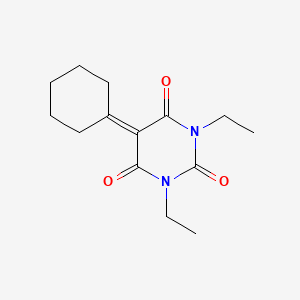
![Trilithium;3-[[7-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]-3-methylphenyl]diazenyl]-8-oxido-6-sulfonaphthalen-2-yl]amino]benzenesulfonate](/img/structure/B561487.png)
